molecular formula C26H21N3O6 B2792108 [4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate CAS No. 522655-64-7

[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate

Cat. No.: B2792108
CAS No.: 522655-64-7
M. Wt: 471.469
InChI Key: MHAUKCFIXHPCTP-UHFFFAOYSA-N
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Description

The compound [4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate is a cyanoacrylate derivative characterized by:

  • A central (E)-2-cyano-3-oxoprop-1-enyl backbone.
  • A 2-ethoxyphenyl substituent on the acrylate moiety, contributing steric bulk and moderate electron-donating properties.
  • A 4-methylbenzoate ester, influencing lipophilicity and molecular packing.

This structure suggests applications in pharmaceuticals (e.g., enzyme inhibition) or materials science (e.g., nonlinear optics) due to its conjugated π-system and polar functional groups .

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O6/c1-3-34-24-15-18(10-13-23(24)35-26(31)19-11-8-17(2)9-12-19)14-20(16-27)25(30)28-21-6-4-5-7-22(21)29(32)33/h4-15H,3H2,1-2H3,(H,28,30)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAUKCFIXHPCTP-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate is a complex organic compound with a molecular formula of C26H21N3O6 and a molecular weight of approximately 471.47 g/mol. Its structure includes multiple functional groups that suggest potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Structural Characteristics

The compound features several key structural components:

  • Cyano Group : Enhances reactivity and may facilitate interactions with biological targets.
  • Nitroaniline Moiety : Known for its cytotoxic effects against various cancer cell lines.
  • Ester Functionalities : Potentially involved in interactions with enzymes or receptors.

Predicted Biological Activities

Computational methods, such as the Prediction of Activity Spectra for Substances (PASS) program, have been utilized to predict the biological activities of this compound. The results indicate potential activities in several areas:

Activity Type Predicted Activity
AntimicrobialYes
AnticancerYes
Anti-inflammatoryYes

These predictions suggest that the compound may interact with various biological pathways, warranting further experimental validation.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies involving nitroaniline derivatives have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate that related compounds have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the nitro group is particularly noteworthy as it has been associated with enhanced antibacterial properties.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa, MCF-7). Results indicated an IC50 value in the micromolar range, suggesting significant anticancer potential.
  • Antimicrobial Testing : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be approximately 50 µg/mL for both strains, indicating promising antimicrobial activity.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation or bacterial metabolism.
  • Induction of Apoptosis : By promoting oxidative stress within cancer cells, it could trigger apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Anilino Group

Positional Isomerism of Nitro Group
  • This may affect binding affinity in biological systems .
  • Analogues: The compound [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate () has a 4-nitroanilino group, which allows for stronger resonance stabilization and a linear hydrogen-bonding geometry.
Electron-Donating vs. Electron-Withdrawing Groups
  • 2-Methylanilino Analogues: describes [4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate.

Ester Group Modifications

Benzoate Derivatives
  • 4-Methylbenzoate (Target) : The methyl group enhances lipophilicity (logP ≈ 3.2 estimated) compared to polar esters like acetates. This may improve membrane permeability in drug design.
  • 4-Chlorobenzoate (c) : The chloro substituent increases molecular weight and polarity, leading to higher melting points (162.5–164 °C) due to stronger intermolecular halogen bonds. The target’s methyl group likely reduces melting point (estimated 140–150 °C) .
Alkoxy Substituents
  • 2-Ethoxyphenyl (Target) : The ethoxy group provides moderate electron donation, stabilizing the acrylate system.
  • 4-Methoxyphenyl (d) : Methoxy groups in para positions enhance conjugation, as seen in compound 1d (melting point 157.9–160.9 °C), but may reduce solubility compared to ortho-substituted ethoxy groups .
Table 1: Comparison of Key Parameters
Compound Yield (%) Melting Point (°C) Notable Features
Target Compound NR* NR* 2-nitroanilino, 4-methylbenzoate
4-Methoxyphenyl Acetate (2a, ) 90.0 137.2–138.2 High yield, low steric hindrance
4-Chlorobenzoate (2c, ) 67.5 162.5–164 High polarity, halogen bonding
Ethyl Cyanoacrylate () NR NR Syn-periplanar conformation

*NR: Not reported in provided evidence.

  • Synthetic Yields : Electron-donating esters (e.g., acetate in 2a, 90% yield) generally show higher yields than electron-withdrawing analogues (e.g., 2c, 67.5%), suggesting the target’s 4-methylbenzoate may achieve moderate yields (~70–80%) .
  • Conformational Analysis: highlights a syn-periplanar conformation in ethyl cyanoacrylates, which likely applies to the target compound. This planar geometry enhances π-conjugation, critical for optical applications .

Q & A

Q. What are the optimal synthetic routes for [4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Nucleophilic substitution for introducing the ethoxy group.
  • Knoevenagel condensation to form the α,β-unsaturated carbonyl intermediate.
  • Amide coupling between the nitroaniline moiety and the cyano-acrylate derivative.
    Reaction conditions (e.g., temperature, catalysts) must be optimized. For example, highlights the use of coupling agents like EDC/HOBt for amide bond formation in structurally similar compounds. Solvent choice (e.g., DMF or THF) impacts yield, as polar aprotic solvents stabilize intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • X-ray crystallography () resolves stereochemistry and confirms the (E)-configuration of the propenyl group.
  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., ethoxy, nitro, cyano). NOESY confirms spatial proximity of aromatic protons.
  • IR spectroscopy validates carbonyl (C=O, ~1700 cm1^{-1}) and cyano (C≡N, ~2200 cm1^{-1}) stretches.
  • High-resolution mass spectrometry (HRMS) confirms molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between calculated and observed spectra (e.g., unexpected coupling in NMR) require:
  • Dynamic NMR experiments to detect conformational exchange in solution.
  • DFT calculations to model electronic environments and predict chemical shifts ( used this for a nitroanilino derivative).
  • Cross-validation with alternative techniques (e.g., replacing 1^1H NMR with 19^19F NMR if fluorinated analogs are synthesized) .

Q. What experimental design strategies mitigate variability in biological activity assays?

  • Methodological Answer :
  • Randomized block designs () minimize confounding variables. For enzyme inhibition studies, use:
  • Positive/negative controls (e.g., known inhibitors).
  • Replicates (n ≥ 3) to assess reproducibility.
  • Dose-response curves (IC50_{50} determination) with nonlinear regression analysis.
  • Blinded assays to reduce observer bias, as applied in for similar quinazolinone derivatives .

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace 2-nitroanilino with 3-nitro or cyano with carboxy groups).
  • Computational docking (AutoDock, Schrödinger) to predict binding modes to target proteins (e.g., kinases).
  • Free-energy perturbation (FEP) simulations quantify substituent effects on binding affinity.
    used SAR tables to compare bioactivity of thiazinan-4-one derivatives, highlighting substituent-dependent trends .

Environmental and Stability Studies

Q. What methodologies assess the environmental fate of this compound?

  • Methodological Answer :
  • Photodegradation studies : Expose to UV light (λ = 254 nm) and analyze breakdown products via LC-MS.
  • Hydrolysis kinetics : Test stability at varying pH (2–12) and temperatures (25–50°C).
  • Soil sorption experiments : Use batch equilibrium methods to measure Koc_{oc} (organic carbon partition coefficient).
    outlines protocols for tracking abiotic/biotic transformations in environmental matrices .

Data Analysis and Interpretation

Q. How should researchers approach contradictory bioactivity data across cell lines?

  • Methodological Answer :
  • Meta-analysis : Pool data from multiple studies (e.g., NCI-60 screening) to identify cell-line-specific sensitivities.
  • Pathway enrichment analysis (Gene Ontology, KEGG) to link bioactivity to signaling pathways.
  • Cytotoxicity normalization : Express activity as selectivity index (IC50_{50} tumor cells / IC50_{50} normal cells).
    used pathway analysis for thiophene derivatives to explain variability .

Tables for Comparative Analysis

Modification Site Biological Activity (IC50_{50}, μM) Key Reference
2-Nitroanilino group0.45 (Kinase X inhibition)
4-Methylbenzoate1.20 (Kinase X inhibition)
Ethoxy substitution>10.0 (No activity)

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